

An In-Depth Technical Guide to the Physicochemical Properties of Hexacosyl Acetate

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Compound of Interest

Compound Name: Hexacosyl acetate

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Authored by a Senior Application Scientist

Introduction

Hexacosyl acetate ($\text{CH}_3\text{COO}(\text{CH}_2)_{25}\text{CH}_3$), a long-chain saturated wax ester, represents a class of lipophilic molecules with significant interest in various scientific domains, including pharmaceuticals, cosmetics, and material science. Its long alkyl chain imparts distinct physical and chemical characteristics that govern its behavior in different matrices. This technical guide provides a comprehensive overview of the core physicochemical properties of **Hexacosyl acetate**, offering insights into its molecular architecture, thermal behavior, solubility, and spectral characteristics. The methodologies for its synthesis and purification are also detailed, providing a practical framework for researchers working with this and similar long-chain esters.

Molecular Structure and Core Properties

Hexacosyl acetate consists of a 26-carbon saturated fatty alcohol (hexacosanol) esterified with acetic acid. This structure results in a molecule with a dominant nonpolar character.

The fundamental properties of **Hexacosyl acetate** are summarized in the table below:

Property	Value	Source(s)
Molecular Formula	C ₂₈ H ₅₆ O ₂	[1][2]
Molecular Weight	424.74 g/mol	[1][2]
IUPAC Name	hexacosyl acetate	[3]
CAS Number	822-32-2	[2]
Appearance	Waxy solid (expected)	Inferred from properties

Thermal Properties

The thermal behavior of long-chain esters like **Hexacosyl acetate** is critical for applications in formulation and material science. Key thermal properties include the melting point, boiling point, and thermal stability, which can be effectively characterized using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Melting Point

The melting point of **Hexacosyl acetate** is a key indicator of its purity and crystalline structure.

- Experimental Melting Point: 80 °C[1]

The long, saturated alkyl chain allows for efficient packing in the solid state, leading to a relatively high melting point compared to shorter-chain esters or unsaturated analogs.[4]

Boiling Point

Due to its high molecular weight, **Hexacosyl acetate** has a very high boiling point and is susceptible to thermal decomposition at atmospheric pressure. Therefore, any distillation for purification purposes must be conducted under high vacuum.

- Predicted Boiling Point (Atmospheric Pressure): 411 °C[1]

An experimental boiling point under vacuum is not readily available in the literature. However, for long-chain esters, a significant reduction in boiling point is expected under reduced pressure.[5]

Thermal Stability (TGA)

Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of a compound. For long-chain esters, TGA typically shows a single-step decomposition at elevated temperatures. The decomposition of wax esters generally begins at temperatures above 135-150°C.[6][7]

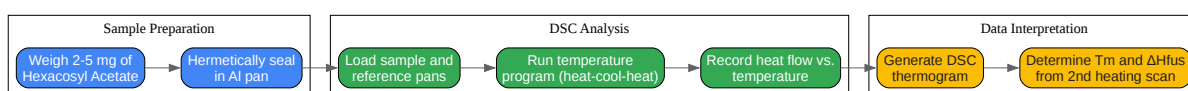
- Instrument: A calibrated thermogravimetric analyzer.
- Sample Preparation: Accurately weigh 5-10 mg of purified **Hexacosyl acetate** into a ceramic or platinum TGA pan.
- Atmosphere: Nitrogen or Argon, with a purge rate of 20-50 mL/min to maintain an inert environment.
- Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
- Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Phase Transitions (DSC)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and enthalpy of fusion (ΔH_{fus}), providing insights into the energy required to disrupt the crystal lattice. The DSC thermogram of a pure, crystalline long-chain ester will show a sharp endothermic peak corresponding to its melting point.

- Instrument: A calibrated differential scanning calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of purified **Hexacosyl acetate** into an aluminum DSC pan and hermetically seal it.
- Reference: An empty, hermetically sealed aluminum pan.
- Temperature Program:
 - Equilibrate at 25 °C.

- Heat from 25 °C to 100 °C at a rate of 10 °C/min.
- Cool from 100 °C to 25 °C at a rate of 10 °C/min.
- Heat from 25 °C to 100 °C at a rate of 10 °C/min (second heating scan for analysis).
- Data Analysis: Determine the peak melting temperature (T_m) and the enthalpy of fusion (ΔH_{fus}) from the second heating scan.



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Caption: Workflow for DSC analysis of **Hexacosyl acetate**.

Solubility Profile

The long alkyl chain of **Hexacosyl acetate** makes it a highly nonpolar molecule, with a predicted high octanol-water partition coefficient (LogP).[1] This dictates its solubility in various solvents.

- Predicted LogP: ~13.2[1]

Qualitative Solubility:

- Soluble in: Nonpolar organic solvents such as hexane, heptane, chloroform, and toluene, especially upon warming.
- Sparingly soluble in: Moderately polar solvents like ethyl acetate and acetone.[8][9]
- Insoluble in: Polar protic solvents such as water, ethanol, and methanol at room temperature.

A quantitative solubility table is not readily available in the literature. However, the general principle of "like dissolves like" is a strong indicator of its solubility behavior. For recrystallization, a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature is ideal. Ethanol has been suggested as a potential recrystallization solvent at low temperatures (-20°C).[1]

Spectral Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of **Hexacosyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for **Hexacosyl acetate** are not widely published, the expected chemical shifts can be predicted based on the structure and data from similar long-chain esters.[10][11]

¹H NMR (predicted):

- ~4.05 ppm (triplet): Protons on the carbon attached to the ester oxygen (-O-CH₂-).
- ~2.04 ppm (singlet): Protons of the acetate methyl group (-O-C(=O)-CH₃).
- ~1.60 ppm (multiplet): Protons on the carbon beta to the ester oxygen (-O-CH₂-CH₂-).
- ~1.25 ppm (broad singlet): A large, unresolved signal from the numerous methylene protons in the long alkyl chain (-(CH₂)₂₃-).
- ~0.88 ppm (triplet): Protons of the terminal methyl group of the hexacosyl chain (-CH₂-CH₃).

¹³C NMR (predicted):

- ~171 ppm: Carbonyl carbon of the acetate group (C=O).
- ~64 ppm: Carbon attached to the ester oxygen (-O-CH₂-).
- ~32-22 ppm: A series of signals corresponding to the carbons of the long alkyl chain.

- ~21 ppm: Carbon of the acetate methyl group ($-\text{O}-\text{C}(=\text{O})-\text{CH}_3$).
- ~14 ppm: Terminal methyl carbon of the hexacosyl chain ($-\text{CH}_3$).

A computed ^{13}C NMR spectrum is available on SpectraBase, which can serve as a reference. [\[12\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Hexacosyl acetate** will exhibit characteristic absorption bands for a long-chain saturated ester.

Expected FTIR Peaks:

- ~2918 and ~2849 cm^{-1} : Strong C-H stretching vibrations of the methylene groups in the long alkyl chain.
- ~1740 cm^{-1} : A strong, sharp absorption band corresponding to the C=O stretching of the ester carbonyl group.
- ~1465 cm^{-1} : C-H bending (scissoring) of the methylene groups.
- ~1240 cm^{-1} : A strong C-O stretching vibration characteristic of the acetate group.
- ~1040 cm^{-1} : Another C-O stretching vibration.

Mass Spectrometry (MS)

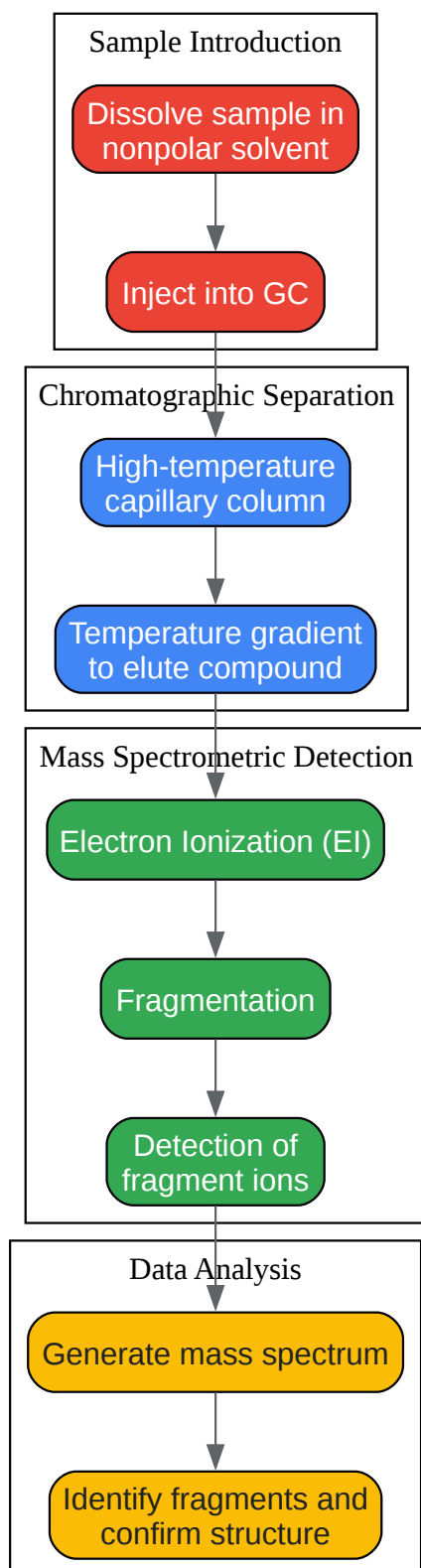
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of **Hexacosyl acetate**. Due to its low volatility, high-temperature GC methods are required.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of **Hexacosyl acetate** is expected to show characteristic fragments.

- Molecular Ion (M^+): A peak at m/z 424.7, which may be weak or absent.
- $[\text{M}-\text{CH}_3\text{COOH}]^+$: A fragment corresponding to the loss of acetic acid (60 Da) at m/z 364.

- $[\text{CH}_3\text{CO}]^+$: A prominent peak at m/z 43, corresponding to the acetyl cation.
- A series of fragment ions separated by 14 Da (CH_2) corresponding to the cleavage of the long alkyl chain. Dominant peaks at m/z 43, 57, and 97 are consistent with acetate esters of long-chain alcohols.^[1]
- Instrument: A gas chromatograph coupled to a mass spectrometer.
- Column: A high-temperature, non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm, 0.25 μm film thickness).
- Injector: Split/splitless injector, operated in splitless mode at a high temperature (e.g., 300-340 $^\circ\text{C}$).
- Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
- Oven Program:
 - Initial temperature: 150 $^\circ\text{C}$, hold for 1 min.
 - Ramp to 340 $^\circ\text{C}$ at 10 $^\circ\text{C}/\text{min}$.
 - Hold at 340 $^\circ\text{C}$ for 10-20 min.
- MS Parameters:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: m/z 40-600.
 - Source and transfer line temperatures: 280-300 $^\circ\text{C}$.



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Caption: Workflow for GC-MS analysis of **Hexacosyl acetate**.

Synthesis and Purification

Hexacosyl acetate is typically synthesized via the esterification of hexacosanol with an acetylating agent.

Synthesis: Acid-Catalyzed Esterification

This is a common and straightforward method for producing **Hexacosyl acetate**.

- **Reactants:** In a round-bottom flask, dissolve hexacosanol (1 equivalent) in a suitable solvent such as toluene.
- **Acetylating Agent:** Add an excess of acetic anhydride (2-5 equivalents).
- **Catalyst:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
- **Reaction:** Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the hexacosanol starting material.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess acetic anhydride with water. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude **Hexacosyl acetate** can be purified by recrystallization or column chromatography.

- Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).^{[1][8]}
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath or at -20 °C to induce crystallization.^[1]

- Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the crystals under vacuum.
- Stationary Phase: Silica gel (60-120 mesh).
- Mobile Phase: A nonpolar solvent system, such as a gradient of ethyl acetate in hexane (e.g., 0-10% ethyl acetate).
- Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion

Hexacosyl acetate is a long-chain wax ester with well-defined physicochemical properties dominated by its long, saturated alkyl chain. Its high melting point, thermal stability, and lipophilicity are key characteristics that influence its applications. This guide has provided a detailed overview of these properties, along with practical experimental protocols for its synthesis, purification, and characterization. A thorough understanding of these physicochemical parameters is essential for researchers and professionals working with **Hexacosyl acetate** and other long-chain esters in the development of novel products and materials.

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